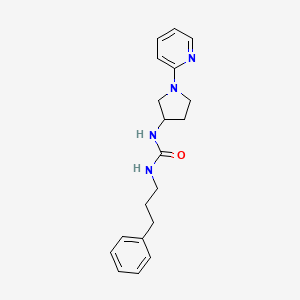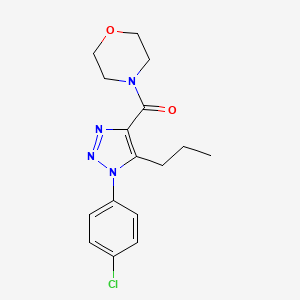![molecular formula C26H48N2O4 B2708790 N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 198470-07-4; 37462-62-7](/img/structure/B2708790.png)
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be synthesized through the reaction of beta-cyclohexyl-D-alanine with tert-butoxycarbonyl (Boc) anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include Boc-protected derivatives, deprotected amino acids, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Boc-beta-cyclohexyl-L-alanine
- Boc-alpha-cyclohexyl-D-glycine
- Boc-D-Serine
Uniqueness
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where stereochemistry is crucial .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

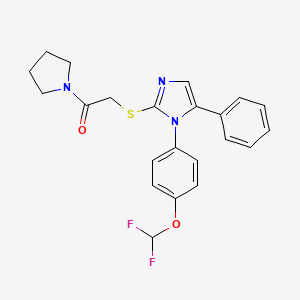
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)
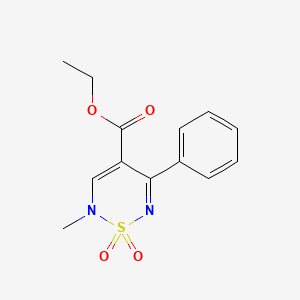

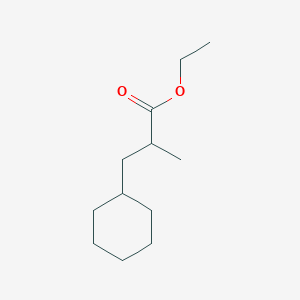
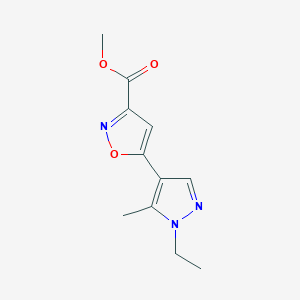
![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![3-chloro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine](/img/structure/B2708723.png)
![3-amino-N-(4-methoxyphenyl)-6-(propan-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2708724.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)
